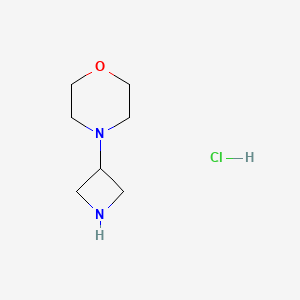

4-(Azetidin-3-YL)morpholine hydrochloride

描述

Overview of Azetidine (B1206935) and Morpholine (B109124) Scaffolds in Organic and Medicinal Chemistry

The azetidine and morpholine rings are considered privileged structures in drug discovery, each conferring unique and advantageous properties to bioactive molecules. Their combination in 4-(Azetidin-3-YL)morpholine (B2684465) hydrochloride creates a versatile scaffold for the development of new chemical entities.

Significance of Four-Membered Rings in Drug Discovery

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered considerable attention in medicinal chemistry. Historically, the inherent ring strain of azetidines was a synthetic challenge, but modern synthetic methodologies have made them more accessible. This ring strain is not merely a hurdle but also a source of unique chemical reactivity that can be harnessed.

The significance of the azetidine ring in drug discovery can be attributed to several key factors:

Structural Rigidity and Vectorial Orientation: The constrained nature of the four-membered ring provides a degree of structural rigidity, which can be advantageous in locking a molecule into a bioactive conformation. This reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The substituents on the azetidine ring are positioned in well-defined vectors, allowing for precise three-dimensional exploration of a binding pocket.

Novel Chemical Space: The incorporation of an azetidine ring introduces a unique three-dimensional shape that is distinct from more common five- and six-membered rings. This allows medicinal chemists to explore novel chemical space and potentially identify new interactions with biological targets.

Improved Physicochemical Properties: Azetidines can influence a molecule's physicochemical properties in a beneficial way. They can act as bioisosteres for other groups, modulating properties such as lipophilicity and metabolic stability. For instance, the nitrogen atom in the azetidine ring can serve as a hydrogen bond acceptor, enhancing solubility and target engagement.

Role of Morpholine in Pharmaceutical Development

The morpholine scaffold, a six-membered heterocycle containing both an amine and an ether functional group, is a ubiquitous feature in a vast number of approved drugs and clinical candidates. nih.gov Its prevalence is a testament to the favorable properties it imparts to a molecule.

The key roles of the morpholine ring in pharmaceutical development include:

Enhanced Aqueous Solubility: The oxygen atom in the morpholine ring is a hydrogen bond acceptor, which can significantly improve the aqueous solubility of a drug candidate. This is a critical parameter for oral bioavailability and formulation development.

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile, including a longer half-life in the body.

Favorable pKa Profile: The nitrogen atom in the morpholine ring has a pKa that is typically in a range that allows it to be protonated at physiological pH. This positive charge can be crucial for interacting with biological targets and can also contribute to improved solubility.

Versatile Synthetic Handle: The morpholine moiety can be readily introduced into molecules through various synthetic transformations, making it a convenient building block for medicinal chemists.

Historical Context of 4-(Azetidin-3-YL)morpholine hydrochloride in Synthetic Chemistry

A significant advancement in the synthesis of the 4-(azetidin-3-yl)morpholine scaffold can be traced back to patent literature from the early 2000s. For instance, the patent WO2000063168A1, filed in 2000, details a robust method for the preparation of 3-aminoazetidine derivatives. researchgate.net This methodology laid the groundwork for accessing compounds like 4-(Azetidin-3-YL)morpholine. The general synthetic approach described involves the following key steps:

Formation of a Protected Azetidin-3-ol: The synthesis often commences with a protected azetidin-3-ol, such as N-benzylazetidin-3-ol. The protecting group on the azetidine nitrogen is crucial to prevent side reactions and to direct the subsequent functionalization.

Activation of the Hydroxyl Group: The hydroxyl group at the 3-position of the azetidine ring is then activated to transform it into a good leaving group. This is typically achieved by converting it into a mesylate or tosylate by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base.

Nucleophilic Substitution with Morpholine: The activated azetidine intermediate is then subjected to a nucleophilic substitution reaction with morpholine. The nitrogen atom of the morpholine ring displaces the leaving group on the azetidine ring, forming the C-N bond and yielding the desired 4-(1-benzylazetidin-3-yl)morpholine.

Deprotection and Salt Formation: The final step involves the removal of the protecting group from the azetidine nitrogen. In the case of a benzyl (B1604629) protecting group, this is commonly achieved through catalytic hydrogenation. The resulting free base, 4-(azetidin-3-yl)morpholine, can then be treated with hydrochloric acid to form the stable and more readily handled hydrochloride salt.

This synthetic sequence highlights the strategic importance of protecting group chemistry and nucleophilic substitution reactions in the construction of this valuable building block. The development of such synthetic routes was a critical step in making this compound and related compounds accessible for broader use in drug discovery programs.

Current Research Trends and Future Directions for this compound

In contemporary chemical research, this compound is primarily utilized as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature, possessing a secondary amine on the azetidine ring and the morpholine moiety, allows for its incorporation into a wide array of molecular scaffolds.

Current Research Trends:

Scaffold for Kinase Inhibitors: The morpholine moiety is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the kinase domain and improves solubility and pharmacokinetic properties. The azetidine portion of this compound provides a rigid and vectorially defined point of attachment for further elaboration, making it an attractive scaffold for the development of novel kinase inhibitors.

Central Nervous System (CNS) Drug Discovery: Both azetidine and morpholine are prevalent in CNS-active compounds. nih.govnih.gov The morpholine ring can improve brain permeability, a critical factor for drugs targeting the CNS. The azetidine component offers a unique three-dimensional structure that can be exploited to achieve selectivity for specific receptors or enzymes in the brain. nih.govnih.gov The use of this compound as a starting material allows for the exploration of new chemical space in the pursuit of treatments for neurological and psychiatric disorders.

Building Block for Compound Libraries: The commercial availability of this compound facilitates its use in high-throughput synthesis and the generation of diverse compound libraries for drug discovery screening. Its reactive secondary amine allows for a variety of chemical transformations, including amidation, alkylation, and reductive amination, enabling the rapid production of a multitude of derivatives.

Future Directions:

The future applications of this compound are likely to expand as our understanding of the biological relevance of its constituent scaffolds grows.

Exploration of "Stretched" Analogues: There is a growing interest in creating "stretched" or "expanded" analogues of common heterocyclic scaffolds to explore novel chemical space and improve drug-like properties. The combination of the four-membered azetidine and six-membered morpholine rings in this compound can be seen as a precursor to more complex, three-dimensional structures that can offer new interactions with biological targets.

Development of Covalent Inhibitors: The reactivity of the azetidine ring could potentially be harnessed in the design of targeted covalent inhibitors. While the parent ring is relatively stable, appropriate functionalization could introduce a reactive "warhead" that can form a covalent bond with a specific amino acid residue in a target protein, leading to potent and durable inhibition.

Application in Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The modular nature of this compound makes it a potential component for the linker or ligand portions of PROTACs, offering a unique combination of rigidity and solubility.

属性

IUPAC Name |

4-(azetidin-3-yl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-3-10-4-2-9(1)7-5-8-6-7;/h7-8H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGZLYNAJWQQTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618658 | |

| Record name | 4-(Azetidin-3-yl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223381-71-3 | |

| Record name | 4-(Azetidin-3-yl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Azetidin 3 Yl Morpholine Hydrochloride and Its Derivatives

Strategies for the Construction of the Azetidine (B1206935) Ring System

The formation of the azetidine ring is a critical step in the synthesis of the target compound and its derivatives. The inherent ring strain of the four-membered system, approximately 25.4 kcal/mol, necessitates specific synthetic strategies to overcome the energetic barrier to its formation. rsc.org Key approaches include the manipulation of acyclic precursors to facilitate ring closure or the transformation of other cyclic systems.

Ring-Opening Reactions of Precursor Molecules

One effective strategy for forming substituted azetidines involves the ring-opening of a different strained ring system, followed by rearrangement or further reaction. This "build and release" approach leverages the strain energy of a precursor to drive the formation of the desired product. beilstein-journals.org

A notable example is the synthesis of 1-arenesulfonylazetidines from 1-arenesulfonylaziridines. In this method, the three-membered aziridine (B145994) ring is opened by reaction with dimethylsulfoxonium methylide. This reagent, often generated in situ, acts as a methylene (B1212753) group donor. The reaction proceeds via nucleophilic attack on one of the aziridine carbons, leading to ring expansion and the formation of the more stable, though still strained, four-membered azetidine ring. organic-chemistry.org This transformation provides a pathway to N-sulfonylated azetidines, which can be valuable intermediates.

Another approach utilizes the ring-opening of photochemically generated azetidinols. beilstein-journals.org In this strategy, α-aminoacetophenones undergo a Norrish-Yang cyclization upon irradiation to form highly strained azetidinol (B8437883) intermediates. These intermediates can then undergo a subsequent ring-opening reaction upon the addition of specific reagents, demonstrating the utility of leveraging strained intermediates for further functionalization. beilstein-journals.org

Aza-Michael Addition Approaches for Azetidine Formation

While the search results did not provide specific examples of Aza-Michael additions for the direct formation of the azetidine ring itself within the scope of this article, this reaction is a powerful tool for C-N bond formation in heterocyclic synthesis. It typically involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. Conceptually, an intramolecular Aza-Michael reaction could be envisioned for azetidine synthesis, where a γ-amino-α,β-unsaturated ester or ketone undergoes cyclization. However, the 4-endo-trig cyclization required for this transformation is generally disfavored by Baldwin's rules, making this a challenging, though not impossible, synthetic route.

Cyclization Reactions in Azetidine Synthesis

The most common and direct method for constructing the azetidine ring is through the intramolecular cyclization of a suitably functionalized acyclic precursor. magtech.com.cn This typically involves an intramolecular SN2 reaction where a nitrogen nucleophile displaces a leaving group at the γ-position. frontiersin.orgfrontiersin.org

A classic and widely used precursor for this strategy is 3-amino-1-propanol or its derivatives. researchgate.net The hydroxyl group can be converted into a good leaving group, such as a tosylate (OTs) or mesylate (OMs), or converted to a halide. The amine, which may be protected to prevent side reactions, then acts as the intramolecular nucleophile to displace the leaving group, forming the azetidine ring. researchgate.net The efficiency of this cyclization is a key step in many synthetic routes.

For instance, efficient synthetic routes to azetidine have been developed starting from 3-amino-1-propanol or 3-halopropylamine hydrohalides. researchgate.net The process involves protecting the amino group, activating the hydroxyl group (e.g., as a tosylate), and then inducing cyclization. Subsequent removal of the protecting group yields the parent azetidine or a salt thereof. researchgate.net

A more advanced method involves the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. frontiersin.orgfrontiersin.orgnih.gov In this reaction, a Lewis acid catalyst activates the epoxide ring towards nucleophilic attack by the tethered amine. The catalyst promotes selective attack at the C3 position of the epoxide, leading to a 4-exo-tet cyclization to furnish 3-hydroxyazetidine derivatives in high yields. frontiersin.orgnih.gov This method is notable for its high regioselectivity and tolerance of various functional groups. frontiersin.org

| Precursor Type | Reaction | Key Reagents/Catalysts | Product |

| 1,3-Aminoalcohol Derivative | Intramolecular SN2 Cyclization | TsCl, Py; Base | N-Substituted Azetidine |

| 1-Arenesulfonylaziridine | Ring Expansion | Dimethylsulfoxonium methylide | 1-Arenesulfonylazetidine |

| cis-3,4-Epoxy amine | Intramolecular Aminolysis | La(OTf)₃ | 3-Hydroxyazetidine Derivative |

Approaches for Incorporating the Morpholine (B109124) Moiety

Once the azetidine scaffold is constructed, or concurrently with its synthesis, the morpholine moiety must be introduced at the 3-position of the azetidine ring.

N-Alkylation and Related Coupling Reactions

The most direct method for attaching the morpholine ring to the azetidine core is through N-alkylation. This involves reacting morpholine, acting as a nucleophile, with an azetidine ring that has been functionalized with a suitable electrophilic center at the 3-position.

A well-documented procedure for a closely related derivative, 4-(1-benzylazetidin-3-yl)morpholine, provides a clear template for this transformation. google.com The synthesis starts with N-benzylazetidin-3-ol. The hydroxyl group is first activated by converting it into a better leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine. google.com The resulting crude mesylate is then reacted directly with morpholine. The nitrogen atom of the morpholine displaces the mesylate group in an SN2 reaction to form the C-N bond, yielding the desired product. google.com Subsequent debenzylation would be required to obtain the parent 4-(azetidin-3-yl)morpholine (B2684465), which can then be converted to the hydrochloride salt.

Table 2.1: Synthesis of 4-(1-benzylazetidin-3-yl)morpholine via N-Alkylation google.com

| Step | Reactants | Reagents | Conditions | Product |

|---|---|---|---|---|

| 1. Mesylation | N-benzylazetidin-3-ol | Methanesulfonyl chloride, Triethylamine | Methylene chloride, -40°C | N-benzylazetidin-3-yl mesylate |

| 2. N-Alkylation | N-benzylazetidin-3-yl mesylate, Morpholine | Triethylamine, Water | 50°C, 12 hours | 4-(1-benzylazetidin-3-yl)morpholine |

This strategy highlights the importance of activating the hydroxyl group on the azetidine ring to facilitate nucleophilic substitution by the secondary amine of the morpholine ring.

Stereoselective Syntheses of Substituted Morpholines

While the direct N-alkylation described above is effective for producing 4-(azetidin-3-yl)morpholine, other applications may require the synthesis of more complex, stereochemically defined morpholine derivatives attached to the azetidine core. Stereoselective synthesis of morpholines often starts from chiral precursors, such as amino acids.

For example, a polymer-supported synthesis has been developed for morpholine-3-carboxylic acid derivatives starting from immobilized serine or threonine. nih.gov This solid-phase approach allows for the construction of the morpholine ring through a series of steps including N-alkylation and cyclization. The inclusion of a reducing agent like triethylsilane during cleavage from the resin can lead to the stereoselective formation of the saturated morpholine ring. nih.gov While not a direct synthesis of the target compound, this methodology illustrates a strategy for achieving stereocontrol in the synthesis of substituted morpholines, which could be adapted for the synthesis of chiral derivatives of 4-(azetidin-3-yl)morpholine.

Synthesis of 4-(Azetidin-3-YL)morpholine hydrochloride Salt Forms

The formation of a hydrochloride salt is a common final step in the synthesis of amine-containing pharmaceutical intermediates, enhancing their stability, solubility, and ease of handling. For 4-(azetidin-3-yl)morpholine, which contains two basic nitrogen atoms (one on the azetidine ring and one on the morpholine ring), both mono- and dihydrochloride (B599025) salts can be formed.

The general procedure involves the reaction of the free base, 4-(azetidin-3-yl)morpholine, with hydrochloric acid. A typical laboratory-scale method for preparing the hydrochloride salt involves dissolving the purified base in a suitable anhydrous solvent, such as ethanol (B145695) or diethyl ether. Subsequently, hydrogen chloride, either as a gas or as a concentrated solution in an anhydrous solvent, is introduced into the solution. This controlled acidification leads to the precipitation of the hydrochloride salt, which can then be isolated by filtration, washed with a cold solvent, and dried.

The stoichiometry of the added hydrochloric acid can be controlled to favor the formation of either the monohydrochloride or the dihydrochloride salt. The dihydrochloride form, 4-(azetidin-3-yl)morpholine dihydrochloride, is also commonly synthesized and used. nih.gov

Table 1: Common Methods for Hydrochloride Salt Formation

| Method | Reagents | Solvent | Key Steps |

|---|---|---|---|

| HCl Gas Bubbling | 4-(Azetidin-3-yl)morpholine (free base), HCl (gas) | Anhydrous Ethanol | 1. Dissolve free base in solvent. 2. Bubble dry HCl gas through the solution. 3. Collect precipitate by filtration. |

| Anhydrous HCl Solution | 4-(Azetidin-3-yl)morpholine (free base), HCl in Diethyl Ether | Diethyl Ether | 1. Dissolve free base in solvent. 2. Add a solution of HCl in ether dropwise. 3. Isolate the resulting solid. |

Advanced Synthetic Strategies for Functionalized Derivatives

The 4-(azetidin-3-yl)morpholine scaffold offers multiple points for chemical modification, allowing for the creation of diverse libraries of compounds. Advanced synthetic strategies focus on the selective functionalization of the azetidine nitrogen, the morpholine ring, and the introduction of complex substituents through cross-coupling reactions.

The secondary amine of the azetidine ring is a primary site for derivatization, enabling the introduction of a wide variety of substituents to modulate the compound's physicochemical and pharmacological properties. Standard reactions for functionalizing secondary amines are readily applicable.

N-Alkylation: This can be achieved through reductive amination with aldehydes or ketones or by direct alkylation with alkyl halides. For instance, reacting 4-(azetidin-3-yl)morpholine with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) yields the corresponding N-alkylated derivative. Catalytic N-alkylation of morpholine with various alcohols has also been demonstrated over heterogeneous catalysts like CuO–NiO/γ–Al2O3, a principle that can be extended to this substrate. researchgate.netresearchgate.net

N-Arylation: The introduction of aryl or heteroaryl groups at the azetidine nitrogen is commonly accomplished using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This reaction involves coupling the azetidine with an aryl halide (e.g., aryl bromide or chloride) in the presence of a palladium catalyst and a suitable ligand. researchgate.net

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base leads to the formation of N-amides and N-sulfonamides, respectively. These reactions are typically high-yielding and allow for the introduction of a diverse range of functional groups.

A patent describing the synthesis of azetidine derivatives details the reaction of N-tert-butyl-azetidin-3-ol with methanesulfonyl chloride to form a mesylate, which is then displaced by various amines. google.com Subsequent deprotection of the nitrogen allows for further functionalization, illustrating a common pathway for creating diverse N-substituted 3-aminoazetidines. google.com

While less common than derivatization of the azetidine nitrogen, the morpholine ring itself can be chemically modified. These transformations are generally more challenging and may require specific catalysts or reaction conditions.

Oxidative Modifications: The morpholine ring can undergo oxidation, particularly at the carbon atoms adjacent to the nitrogen or oxygen. Studies on the metabolism of morpholine have shown that cytochrome P450 enzymes can hydroxylate the ring, which can lead to subsequent C-N bond cleavage and ring opening. nih.govnih.gov Chemical methods using strong oxidants or visible-light photocatalysis can also achieve oxidative ring-opening of morpholine derivatives, providing a route to acyclic amino-ether structures. google.com

α-Functionalization: Oxidative coupling reactions at the α-position of the morpholine nitrogen can introduce new substituents. For example, the functionalization of morpholin-2-ones at the C3 position via oxidative imidation has been demonstrated, showcasing a method to add complexity to the morpholine core. mdpi.com

These modifications are not typically performed on the fully formed 4-(azetidin-3-yl)morpholine but rather on morpholine precursors that are later incorporated, or they represent potential metabolic pathways. Direct modification requires careful consideration of the reactivity of the azetidine ring.

Azetidine-containing amino acids are valuable building blocks in peptide chemistry, as they introduce conformational constraints. Synthetic strategies often begin with precursors like N-Boc-azetidin-3-one, which is closely related to the core of 4-(azetidin-3-yl)morpholine.

A key approach involves the Horner–Wadsworth–Emmons reaction of N-Boc-azetidin-3-one to generate an exocyclic double bond, yielding methyl 2-(N-Boc-azetidin-3-ylidene)acetate. nih.gov This α,β-unsaturated ester is a versatile intermediate. Subsequent aza-Michael addition of various NH-heterocycles to this intermediate allows for the stereoselective synthesis of functionalized 3-substituted 3-(acetoxymethyl)azetidines. nih.gov This pathway provides a route to novel azetidine-based amino acid derivatives where a heterocyclic group and an acetic acid ester are attached to the same carbon atom. nih.gov Another strategy involves the asymmetric hydrogenation of unsaturated azetinylcarboxylic acids to produce saturated azetidine-based amino acids. thieme-connect.de

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used to create complex molecular architectures by linking heterocyclic rings to other aromatic or aliphatic systems. nih.govnih.gov This strategy is particularly useful for creating hybrid structures containing the 4-(azetidin-3-yl)morpholine scaffold.

The general process involves:

Preparation of a Coupling Partner: Synthesis of a protected 4-(azetidin-3-yl)morpholine derivative bearing a halogen (e.g., Br, I) or a boronic acid/ester group on an attached aromatic ring.

Palladium-Catalyzed Coupling: Reaction of this derivative with a corresponding boronic acid (if starting with a halide) or an aryl halide (if starting with a boronate) in the presence of a palladium catalyst, a base, and a suitable solvent system.

This methodology allows for the modular construction of complex molecules where the azetidine-morpholine unit is appended to diverse aryl or heteroaryl systems, which is a common strategy in drug discovery. nih.govorganic-chemistry.org

Table 2: Summary of Advanced Synthetic Strategies

| Strategy | Target Site | Key Reaction Types | Example Precursors/Reagents |

|---|---|---|---|

| Derivatization at Azetidine N | Azetidine NH | N-Alkylation, N-Arylation, Acylation | Alkyl halides, Aryl bromides, Acyl chlorides |

| Modifications of Morpholine Ring | Morpholine CH2 | Oxidation, Ring-Opening | Photocatalysts, Cytochrome P450 |

| Amino Acid Synthesis | Azetidine C3 | Horner-Wadsworth-Emmons, Aza-Michael Addition | N-Boc-azetidin-3-one, Phosphonate esters |

| Hybrid Structure Synthesis | Attached Aryl/Heteroaryl Ring | Suzuki-Miyaura Cross-Coupling | Halogenated azetidine derivatives, Boronic acids |

Advanced Structural Analysis and Characterization in Research

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. A successful single-crystal X-ray diffraction experiment on 4-(azetidin-3-yl)morpholine (B2684465) hydrochloride would provide a wealth of structural information.

The crystallographic analysis would yield the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This data defines the fundamental repeating unit of the crystal lattice. While specific experimental data is not available in the reviewed literature, a hypothetical data table is presented below for illustrative purposes.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 975.4 |

| Z | 4 |

This table is for illustrative purposes only and does not represent experimental data for the title compound.

The primary output of an X-ray crystal structure determination is the precise coordinates of each atom, which allows for a detailed analysis of the molecular conformation. This includes bond lengths, bond angles, and, crucially, dihedral angles. The analysis would definitively establish the puckering of the azetidine (B1206935) ring and the chair conformation of the morpholine (B109124) ring in the solid state. The dihedral angles would quantify the relative orientation of the two ring systems. Furthermore, the analysis would reveal the intermolecular interactions, such as hydrogen bonding involving the hydrochloride counter-ion and the protonated amine, that govern the crystal packing.

Intermolecular Interactions and Crystal Packing

The crystal structure of 4-(Azetidin-3-yl)morpholine hydrochloride is stabilized by a network of intermolecular interactions, which dictate the packing of the molecules in the solid state. As a hydrochloride salt, the primary interactions governing the crystal lattice are strong hydrogen bonds involving the protonated amine groups and the chloride anion.

In the solid state, the azetidine ring nitrogen is protonated (azetidinium ion), and the morpholine nitrogen can also be protonated, creating positively charged centers capable of acting as hydrogen bond donors. The chloride anion (Cl⁻) serves as a primary hydrogen bond acceptor. The expected hydrogen bonding motifs would primarily be of the N-H···Cl type. These interactions are fundamental in forming a stable, three-dimensional crystalline lattice.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Crystal Packing |

|---|---|---|---|---|

| Strong Hydrogen Bond | N-H (Azetidinium) | Cl⁻ | 3.0 - 3.3 | Primary determinant of the crystal lattice, forming the main structural framework. |

| Weak Hydrogen Bond | C-H (Azetidine/Morpholine) | Cl⁻ | 3.5 - 3.9 | Contributes to the stability of the overall packing arrangement. |

| Weak Hydrogen Bond | C-H (Azetidine/Morpholine) | O (Morpholine) | 3.2 - 3.6 | Further stabilizes the crystal structure by forming additional cross-links. |

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are indispensable for assessing the purity and isomeric composition of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful methods employed for these purposes.

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is typically suitable for this type of polar, water-soluble compound.

A common approach would utilize a C18 stationary phase, which is non-polar, and a polar mobile phase. The separation is based on the partitioning of the analyte between the stationary and mobile phases. By adjusting the mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, the retention time of the compound can be controlled to achieve optimal separation from any impurities. Detection is often accomplished using a UV detector, as the compound is expected to have some UV absorbance at lower wavelengths (around 200-210 nm) due to the presence of heteroatoms, or a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if UV absorbance is weak.

For isomeric analysis, specifically enantiomeric separation if the 3-position of the azetidine ring is a stereocenter, chiral HPLC is required. This involves the use of a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers of the compound can form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, their separation. The choice of the chiral stationary phase is critical and often requires screening of various types of CSPs (e.g., polysaccharide-based, protein-based) to find one that provides adequate resolution.

| Parameter | Purity Analysis (Reversed-Phase) | Isomeric (Enantiomeric) Analysis |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | Hexane/Ethanol (B145695) with an amine modifier (e.g., diethylamine) |

| Elution | Gradient or Isocratic | Isocratic |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at ~205 nm or ELSD/CAD | UV at ~205 nm |

| Column Temperature | 25 - 40 °C | 20 - 30 °C |

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, due to the polar nature and low volatility of this compound, direct analysis by GC-MS is challenging. The presence of the amine groups and the hydrochloride salt form makes the compound prone to thermal degradation and poor chromatographic peak shape.

To overcome these limitations, a derivatization step is typically required prior to GC-MS analysis. Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. For primary and secondary amines, common derivatization reactions include acylation, silylation, or reaction with other reagents to form less polar and more volatile derivatives. For instance, the amine groups in 4-(Azetidin-3-yl)morpholine can be reacted with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups.

Once derivatized, the sample can be injected into the GC-MS system. The gas chromatograph separates the derivatized analyte from other components based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectral data that can be used for structural elucidation and confirmation of the analyte's identity by comparing the fragmentation pattern to a spectral library or a known standard.

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Inlet Temperature | 250 - 280 °C |

| Oven Temperature Program | Initial temp. ~100 °C, ramp to ~280 °C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40 - 500 |

Applications of 4 Azetidin 3 Yl Morpholine Hydrochloride As a Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

As an intermediate, 4-(azetidin-3-yl)morpholine (B2684465) hydrochloride plays a significant role in the construction of more complex molecular architectures. lookchem.com The presence of both a secondary amine within the azetidine (B1206935) ring and a tertiary amine in the morpholine (B109124) structure provides multiple points for synthetic modification. The azetidine ring, being a strained system, can undergo ring-opening reactions, while the nitrogen atom can be functionalized through various C-N bond-forming reactions. This dual reactivity allows for its incorporation into larger, more intricate organic molecules. lookchem.com

The compound serves as a versatile scaffold, enabling chemists to introduce the azetidinyl-morpholine motif into target structures. This is particularly useful in drug discovery programs where the exploration of novel chemical space is crucial. The synthesis of complex bioactive molecules often relies on the availability of such specialized building blocks that can introduce desirable physicochemical properties. lookchem.com

Utilization in Heterocyclic Chemistry

The field of heterocyclic chemistry benefits significantly from building blocks like 4-(azetidin-3-yl)morpholine hydrochloride. Azetidines and morpholines are important pharmacophores found in numerous natural and synthetic products with a wide range of biological activities. nih.govnih.gov The synthesis of novel heterocyclic systems often involves the strategic use of precursors that already contain one or more heterocyclic rings.

The compound is a key starting material for preparing a variety of functionalized heterocyclic systems. The nitrogen atom of the azetidine ring can act as a nucleophile, participating in reactions such as aza-Michael additions to construct more elaborate heterocyclic frameworks. nih.gov For instance, it can be reacted with electrophilic partners to append new ring systems or functional groups onto the azetidine core.

Methods for the synthesis of 3-functionalized azetidines are of particular interest, as substitution at this position can significantly influence the biological activity of the resulting molecule. arkat-usa.org General strategies for creating such functionalized systems include cyclization of 1,3-difunctionalized compounds, ring enlargement of aziridines, and nucleophilic substitutions on the azetidine ring. arkat-usa.org

The structure of this compound is inherently a hybrid of two distinct heterocyclic systems. This allows for its use in the synthesis of more complex hybrid compounds that leverage the properties of both azetidine and morpholine. nih.gov The development of synthetic routes to new heterocyclic amino acid derivatives containing both azetidine and other rings, such as pyrazole, has been described. nih.gov These methods often involve multi-step sequences that utilize the reactivity of the azetidine nitrogen. magtech.com.cnorganic-chemistry.org

The synthesis of such hybrid molecules is a key strategy in medicinal chemistry for creating compounds with novel pharmacological profiles. By combining the structural features of azetidine and morpholine, it is possible to modulate properties such as solubility, lipophilicity, and target-binding affinity.

Development of Novel Molecular Scaffolds for Chemical Libraries

In modern drug discovery, the construction of chemical libraries containing diverse and novel molecular scaffolds is essential for identifying new lead compounds. This compound serves as an excellent starting point for generating such libraries. The morpholine moiety is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic profile of drug candidates. nih.gov

The combination of the morpholine ring with the less common azetidine scaffold provides access to a unique region of chemical space. researchgate.net Synthetic efforts can focus on diversifying the core structure at the azetidine nitrogen or by modifying the morpholine ring, leading to a library of related compounds with varying properties. These libraries can then be screened against a range of biological targets to identify new hits. The development of peptidomimetics using novel building blocks is one such strategy to expand the repertoire of available scaffolds. acs.org

| Scaffold Component | Key Features | Application in Libraries |

| Azetidine Ring | Strained 4-membered ring, provides conformational rigidity and novel 3D vectors. | Introduces structural novelty and sp³-rich character. |

| Morpholine Ring | Non-planar, saturated heterocycle, improves aqueous solubility and metabolic stability. | Acts as a common pharmacophore, enhances drug-like properties. |

| Combined Scaffold | Bifunctional, allows for diversification at multiple points. | Generates libraries of compounds with unique and tunable physicochemical properties. |

Application in Medicinal Chemistry Programs

The utility of this compound is most pronounced in medicinal chemistry, where it is used as a building block for the synthesis of various drug candidates. lookchem.com Its structural components are found in numerous biologically active compounds, and its incorporation can lead to molecules with improved efficacy and safety profiles.

The morpholine scaffold is frequently employed in drug design to enhance properties like solubility and metabolic stability. nih.gov The azetidine ring, while less common, is a key component of several approved drugs and clinical candidates, valued for the unique conformational constraints it imposes on a molecule.

A specific and significant application of 4-(azetidin-3-yl)morpholine is in the design and synthesis of kinase inhibitors. chemicalbook.com Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The azaindole framework is a recognized "privileged structure" in the design of kinase inhibitors. nih.govresearchgate.net

Research has shown that 4-(azetidin-3-yl)morpholine can be used in the preparation of quinoxaline derivatives that act as inhibitors of AXL and c-Met kinases, both of which are important targets in oncology. chemicalbook.com The morpholine group can interact with the solvent-exposed region of the kinase active site, while the azetidine can serve as a linker or part of the core scaffold that binds to the hinge region. The modular design of kinase inhibitors often involves combining different heterocyclic "head," "linker," and "tail" groups to optimize potency and selectivity. nih.gov The arylmorpholine scaffold has also been explored for the development of isoform-specific phosphoinositide 3-kinase (PI3-K) inhibitors. ucsf.edu

Development of Antimicrobial Agents

The azetidine and morpholine moieties are independently recognized for their presence in compounds with antimicrobial activity. Azetidinone derivatives, for instance, have been reported to possess antibacterial and antifungal properties vistas.ac.in. Similarly, the morpholine ring is a key component in many molecules developed for their antibacterial, antimycobacterial, and antifungal activities researchgate.netresearchgate.net.

The combination of these two heterocyclic systems in 4-(azetidin-3-yl)morpholine offers a strategic starting point for creating new antimicrobial agents. For example, morpholine-containing 5-arylideneimidazolones have been explored as potential antibiotic adjuvants to combat multidrug-resistant (MDR) bacteria mdpi.comnih.gov. In one study, certain derivatives significantly enhanced the activity of oxacillin against methicillin-resistant Staphylococcus aureus (MRSA) mdpi.com. Another research effort developed ruthenium-based antibacterial agents modified with a morpholine moiety, which showed potent activity against S. aureus nih.gov. The most active of these compounds was found to kill over 99% of the bacteria within two hours at a concentration of 0.78 μg mL⁻¹ nih.gov.

The use of this compound as a scaffold allows for the systematic exploration of derivatives that could exhibit enhanced antimicrobial efficacy or novel mechanisms of action.

| Compound Class | Target Organism | Key Finding |

| Azetidinone derivatives | Bacteria, Fungi | Reported to possess broad antibacterial and antifungal activity vistas.ac.in. |

| Morpholine-containing 5-arylideneimidazolones | Methicillin-resistant S. aureus (MRSA) | Acted as antibiotic adjuvants, enhancing the efficacy of β-lactam antibiotics mdpi.comnih.gov. |

| Morpholine-modified Ruthenium complexes | Staphylococcus aureus | Exhibited robust bactericidal activity, with the lead compound killing >99% of bacteria in 2 hours nih.gov. |

| 4-(Morpholin-4-yl) benzohydrazide derivatives | Bacteria, Mycobacteria, Fungi | The morpholine ring contributes to the antibacterial, antimycobacterial, and antifungal properties of the molecule researchgate.net. |

Anti-cancer Agent Development

Both azetidine and morpholine heterocycles are considered "privileged structures" in the design of anti-cancer agents. A conformational restriction strategy has been employed to design analogues of the potent anti-tumor agent TZT-1027 by incorporating a 3-aryl-azetidine moiety, leading to compounds with excellent antiproliferative activities mdpi.com. Some of these analogues demonstrated IC₅₀ values in the low nanomolar range against A549 (lung cancer) and HCT116 (colon cancer) cell lines mdpi.com.

Similarly, the morpholine ring is a core structure in numerous compounds evaluated for their anti-cancer potential sciforum.net. Morpholine-substituted quinazoline derivatives have shown significant cytotoxic activity against various cancer cell lines, including A549, MCF-7 (breast cancer), and SHSY-5Y (neuroblastoma) nih.gov. Two lead compounds from this series, AK-3 and AK-10, displayed potent activity, with AK-10 showing an IC₅₀ value of 3.15 ± 0.23 μM against MCF-7 cells nih.gov. Mechanistic studies revealed that these compounds induced apoptosis and inhibited cell proliferation during the G1 phase of the cell cycle nih.gov. Other research has identified morpholine-acetamide derivatives as potent inhibitors of carbonic anhydrase, an enzyme associated with tumor microenvironment stabilization, and as inhibitors of ovarian cancer cell proliferation nih.gov.

The integration of the azetidine and morpholine motifs in this compound provides a unique scaffold for developing novel anti-cancer agents that can leverage the known benefits of each ring system.

| Compound Series | Cancer Cell Line(s) | IC₅₀ Values |

| Azetidine-containing TZT-1027 Analogue (1a) | A549 (Lung), HCT116 (Colon) | 2.2 nM (A549), 2.1 nM (HCT116) mdpi.com |

| Morpholine-quinazoline Derivative (AK-3) | A549 (Lung), MCF-7 (Breast), SHSY-5Y (Neuroblastoma) | 10.38 µM (A549), 6.44 µM (MCF-7), 9.54 µM (SHSY-5Y) nih.gov |

| Morpholine-quinazoline Derivative (AK-10) | A549 (Lung), MCF-7 (Breast), SHSY-5Y (Neuroblastoma) | 8.55 µM (A549), 3.15 µM (MCF-7), 3.36 µM (SHSY-5Y) nih.gov |

| Morpholine-acetamide Derivative (1h) | ID8 (Ovarian) | 9.40 µM nih.gov |

| Morpholine-acetamide Derivative (1i) | ID8 (Ovarian) | 11.2 µM nih.gov |

Bioisosteric Replacements in Drug Design

Bioisosteric replacement is a key strategy in medicinal chemistry used to optimize drug properties by substituting one functional group with another that has similar physical or chemical characteristics drughunter.comu-tokyo.ac.jp. The 4-(azetidin-3-yl)morpholine scaffold is an excellent example of a three-dimensional (3D) bioisostere. Azetidines and morpholines are often used as bioisosteric replacements for other commonly used groups like piperazines or planar aromatic rings enamine.net.

Conformational Restriction and Impact on Binding Affinity

The incorporation of small, strained rings is a well-established strategy for conformationally restricting a molecule. The azetidine ring in this compound is a prime example of such a feature. Due to its inherent ring strain, the azetidine moiety possesses significant molecular rigidity researchgate.net.

By rigidifying a flexible ligand, the entropic penalty of binding to a biological target can be minimized. When a flexible molecule binds to a receptor, it loses rotational freedom, which is entropically unfavorable. A pre-organized, rigid ligand does not pay this same entropic cost, which can lead to a significant increase in binding affinity and potency researchgate.net. Conformationally restricted molecules also offer higher reproducibility in computational screening methods and can lead to improved selectivity for specific receptor isoforms researchgate.netenamine.net. The azetidine scaffold, being the smallest nitrogen-containing saturated heterocycle with reasonable chemical stability, is an ideal choice for introducing conformational constraints without significantly increasing molecular weight or lipophilicity enamine.net. The use of this compound as a building block allows medicinal chemists to impart this beneficial rigidity into new chemical entities, potentially leading to more potent and selective drug candidates.

Modulation of Physicochemical Properties in Drug Candidates

The physicochemical properties of a drug candidate—such as solubility, lipophilicity, and hydrogen bonding capacity—are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile researchgate.net. The this compound scaffold offers several advantages for optimizing these properties.

The morpholine ring is frequently employed in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of molecules nih.gov. Its inclusion can enhance aqueous solubility and modulate lipophilicity. The azetidine ring also contributes to this modulation. As a small heterocyclic building block, it can help control molecular size and flexibility, which are important factors for successful drug design enamine.netnih.gov.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis through Molecular Mechanics and Dynamics

A detailed understanding of the three-dimensional structure and flexibility of 4-(azetidin-3-yl)morpholine (B2684465) hydrochloride is crucial for predicting its biological activity. Conformational analysis, using methods such as molecular mechanics and molecular dynamics simulations, would identify the low-energy conformations of the molecule. This information is vital for understanding how the molecule might interact with a biological target. While general principles of conformational analysis for morpholine (B109124) and azetidine (B1206935) rings are established, specific studies on this combined scaffold are not available.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), could provide deep insights into the electronic properties of 4-(azetidin-3-yl)morpholine hydrochloride. researchgate.netresearchgate.net These calculations can determine parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. Such data is instrumental in predicting the molecule's reactivity, stability, and potential sites for interaction with other molecules. Without specific studies, any discussion on its electronic structure would be purely speculative.

Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Should a biological target for this compound be identified, molecular docking and molecular dynamics simulations would be invaluable for predicting its binding mode and affinity. researchgate.netnih.govmdpi.com These computational techniques place the ligand into the active site of a protein and simulate their dynamic interaction over time. This can help to elucidate the key interactions responsible for binding and guide the design of more potent analogs. The scientific literature contains numerous examples of docking studies on morpholine derivatives with various targets, but none specifically for the compound . researchgate.netnih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can be employed to predict various spectroscopic properties, such as NMR and IR spectra. chemicalbook.com These predictions, when compared with experimental data, can help to confirm the structure of the molecule and provide a more detailed understanding of its vibrational and electronic characteristics. For instance, DFT calculations have been successfully used to predict the vibrational frequencies of related molecules like 4-acetylmorpholine. researchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. e3s-conferences.orgresearchgate.nete3s-conferences.org Computational SAR approaches, such as 3D-QSAR, can build predictive models based on the physicochemical properties of a series of compounds. For this compound, a computational SAR study would require a dataset of related molecules with measured biological activities, which is currently not available in the public literature. Reviews on the SAR of broader classes of morpholine derivatives highlight the importance of this approach in drug design. e3s-conferences.orgresearchgate.net

常见问题

Q. What are the recommended methodologies for synthesizing 4-(Azetidin-3-YL)morpholine hydrochloride, and how can reaction efficiency be validated?

Synthesis typically involves functionalizing the azetidine ring at the 3-position with a morpholine moiety, followed by hydrochlorination. Key steps include:

- Ring-opening/functionalization : Reacting azetidine precursors (e.g., azetidin-3-ylmethanol) with morpholine derivatives under controlled pH and temperature to minimize side reactions .

- Hydrochlorination : Treating the base compound with HCl gas or concentrated HCl in anhydrous solvents to form the hydrochloride salt .

- Validation : Use HPLC (≥98% purity thresholds) and mass spectrometry (e.g., molecular weight confirmation at 283.84 g/mol) to verify structural integrity and purity .

Q. How should researchers handle safety and contamination risks during experiments with this compound?

- Protective measures : Inspect nitrile or neoprene gloves (EN 374-compliant) before use to avoid skin contact; employ proper glove removal techniques to prevent contamination .

- Disposal : Transfer waste to certified containers and coordinate with licensed disposal services to comply with EPA/ECHA regulations .

- Emergency protocols : Use CHEMTREC® (1-800-424-9300) for spills or exposure incidents .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR : Analyze azetidine and morpholine ring protons (δ 2.5–4.0 ppm) and confirm hydrochloride formation via chloride counterion detection .

- HPLC : Use C18 columns with UV detection (λ = 210–254 nm) to assess purity; retention time comparisons against reference standards are essential .

- XRD : Resolve crystal structure ambiguities (e.g., hydrogen bonding patterns) using single-crystal diffraction data .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Reaction path search : Apply quantum chemical calculations (DFT) to model transition states and intermediates, reducing trial-and-error experimentation .

- Machine learning : Train models on existing reaction data (e.g., solvent effects, catalysts) to predict optimal conditions (e.g., yield >90%) .

- Lattice energy analysis : Use DFT to predict crystallinity and stability of the hydrochloride salt, guiding solvent selection for recrystallization .

Q. How do researchers resolve contradictions in experimental data, such as inconsistent yields or unexpected byproducts?

- Factorial design : Systematically vary parameters (temperature, stoichiometry, solvent polarity) to identify critical factors using ANOVA or response surface methodology .

- Byproduct analysis : Combine LC-MS and tandem MS to trace impurities (e.g., residual morpholine or azetidine derivatives) and adjust purification protocols .

- Cross-validation : Compare computational predictions (e.g., Gibbs free energy of reaction) with experimental outcomes to refine models .

Q. What advanced separation techniques improve purification of this compound in complex mixtures?

- Membrane technologies : Employ nanofiltration (MWCO = 300–500 Da) to separate the hydrochloride salt from smaller organic impurities .

- Ion-exchange chromatography : Utilize strong cation exchangers to isolate protonated morpholine-azetidine complexes from neutral byproducts .

- Simulated moving bed (SMB) chromatography : Optimize continuous separation for large-scale applications using retention time data from analytical HPLC .

Q. How can researchers investigate the compound’s stability under varying environmental conditions?

- Accelerated stability studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks; monitor degradation via HPLC-UV .

- Kinetic modeling : Fit degradation data to Arrhenius equations to predict shelf-life under standard storage conditions (e.g., 25°C, dry argon) .

- Microscopy : Use SEM/EDS to detect deliquescence or crystal structure changes in the hydrochloride salt .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。